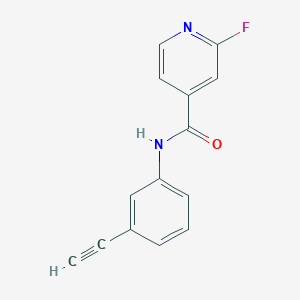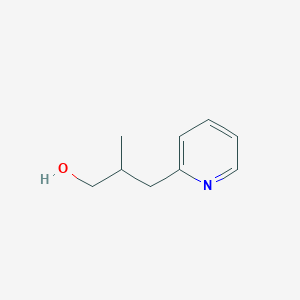![molecular formula C25H18ClNO2S B2668342 (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)-2-propen-1-one CAS No. 477847-79-3](/img/structure/B2668342.png)
(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C25H18ClNO2S and its molecular weight is 431.93. The purity is usually 95%.
BenchChem offers high-quality (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
Research involving similar compounds has utilized molecular docking and quantum chemical calculations to understand their interactions at the molecular level. Studies such as those by Viji et al. (2020) on related molecules have employed Density Functional Theory (DFT) to optimize molecular geometries and investigate vibrational spectra. These approaches help predict the biological activity of compounds through molecular docking results, providing insights into their potential applications in scientific research (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Spectroscopic and Quantum Chemical Analysis
Further investigations on related thiazole derivatives have utilized spectroscopic and quantum chemical analysis to characterize the molecular structure and assess biological functions like antimicrobial activity. For instance, another study by Viji et al. (2020) analyzed the title molecule using FT-IR and FT-Raman spectra, alongside quantum chemical methods, to explore its antimicrobial potential. Such research underscores the versatility of these compounds in scientific studies, highlighting their functional applications (Viji, Revathi, Balachandran, Babiyana, Narayana, & Vinutha V. Salian, 2020).
Corrosion Inhibition
The study of thiazole derivatives extends into materials science, with research by Kaya et al. (2016) exploring their effectiveness as corrosion inhibitors for metals. By employing DFT calculations and molecular dynamics simulations, the study provides insights into the interactions between thiazole derivatives and metal surfaces, offering potential applications in protecting materials from corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Anticancer and Antimicrobial Agents
Research into thiazole derivatives also encompasses their synthesis for potential use as anticancer and antimicrobial agents. A study by Katariya et al. (2021) focused on the synthesis of novel heterocyclic compounds incorporating thiazole, exploring their biological activities. Such compounds have shown promising results in preliminary screenings, indicating their potential in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Eigenschaften
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO2S/c1-17-24(30-25(27-17)19-10-12-20(26)13-11-19)23(28)16-9-18-7-14-22(15-8-18)29-21-5-3-2-4-6-21/h2-16H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZYKXMHXZSLLZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2668259.png)
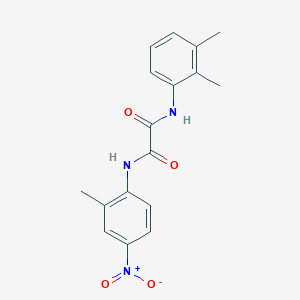

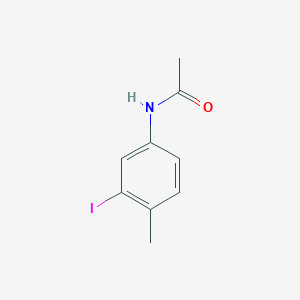
![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2668265.png)
![ethyl 2-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2668266.png)
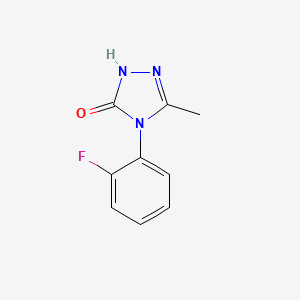

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2668269.png)

![(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2668277.png)
![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2668278.png)
